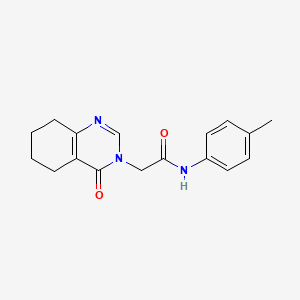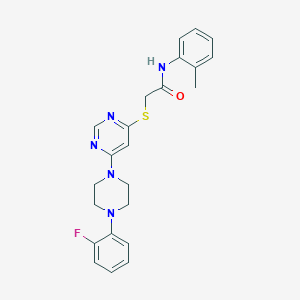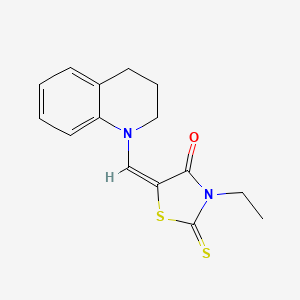![molecular formula C16H25NO2 B11195213 4(1H)-Pyridinone, tetrahydro-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-](/img/structure/B11195213.png)
4(1H)-Pyridinone, tetrahydro-1-[3-(tetrahydro-2,6,6-trimethyl-2H-pyran-2-yl)-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]tetrahydro-4(1H)-pyridinone is a complex organic compound with a unique structure that combines elements of pyran and pyridinone
Preparation Methods
The synthesis of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]tetrahydro-4(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.
Introduction of the propynyl group: The propynyl group is introduced through a reaction with a suitable alkyne.
Formation of the pyridinone ring: The final step involves the cyclization to form the tetrahydro-4(1H)-pyridinone ring.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]tetrahydro-4(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]tetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]tetrahydro-4(1H)-pyridinone include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: An aniline derivative with various industrial applications.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidin-4-one |
InChI |
InChI=1S/C16H25NO2/c1-15(2)8-4-9-16(3,19-15)10-5-11-17-12-6-14(18)7-13-17/h4,6-9,11-13H2,1-3H3 |
InChI Key |
FFPBUCGYCBWNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(O1)(C)C#CCN2CCC(=O)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-{3-[6-(4-methylpiperazino)-3-pyridazinyl]phenyl}benzamide](/img/structure/B11195132.png)

![3-Chloro-4-fluoro-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide](/img/structure/B11195144.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11195149.png)
![N-(3,4-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11195157.png)
![N-(3-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11195166.png)
![3-methyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11195172.png)
![N-(3,5-Dimethylphenyl)-2-{[6-(piperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B11195179.png)


![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B11195194.png)
![(2E)-N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B11195201.png)
![N-(3,4-dichlorophenyl)-2-({1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarboxamide](/img/structure/B11195206.png)
![2-[(4-nitrobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11195211.png)
